molecular formula C9H7BrN2 B079041 4-Bromoisoquinolin-3-amine CAS No. 10321-49-0

4-Bromoisoquinolin-3-amine

Cat. No.: B079041
CAS No.: 10321-49-0
M. Wt: 223.07 g/mol
InChI Key: AXCRSCRLCCCIJP-UHFFFAOYSA-N
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Description

4-Bromoisoquinolin-3-amine is an organic compound with the molecular formula C9H7BrN2 It is a derivative of isoquinoline, featuring a bromine atom at the fourth position and an amine group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromoisoquinolin-3-amine typically involves the cyclization of 2-alkynyl benzyl azides. This process is catalyzed by palladium and involves the use of reagents such as palladium(II) bromide (PdBr2), copper(II) bromide (CuBr2), and lithium bromide (LiBr) in acetonitrile (MeCN). The reaction conditions are carefully controlled to ensure the selective formation of the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned catalytic processes. The use of palladium-catalyzed reactions is favored due to their efficiency and selectivity in producing high yields of the target compound.

Chemical Reactions Analysis

Types of Reactions: 4-Bromoisoquinolin-3-amine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering the oxidation state of the nitrogen atom.

    Cyclization Reactions: It can form cyclic structures through intramolecular reactions.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products:

    Substitution Products: Depending on the nucleophile used, various substituted isoquinolines can be formed.

    Oxidation Products: Oxidation can lead to the formation of isoquinolinones.

    Reduction Products: Reduction typically results in the formation of amines or other reduced derivatives.

Scientific Research Applications

4-Bromoisoquinolin-3-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromoisoquinolin-3-amine involves its interaction with various molecular targets. The bromine atom and the amine group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of its use .

Comparison with Similar Compounds

    4-Chloroisoquinolin-3-amine: Similar structure but with a chlorine atom instead of bromine.

    4-Fluoroisoquinolin-3-amine: Features a fluorine atom at the fourth position.

    4-Iodoisoquinolin-3-amine: Contains an iodine atom at the fourth position.

Uniqueness: 4-Bromoisoquinolin-3-amine is unique due to the specific properties imparted by the bromine atom. Bromine’s size and electronegativity influence the compound’s reactivity and interactions, making it distinct from its halogenated counterparts. The bromine atom also affects the compound’s electronic properties, which can be advantageous in certain applications .

Properties

IUPAC Name

4-bromoisoquinolin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2/c10-8-7-4-2-1-3-6(7)5-12-9(8)11/h1-5H,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXCRSCRLCCCIJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=NC(=C2Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90404371
Record name 4-bromoisoquinolin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90404371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10321-49-0
Record name 4-bromoisoquinolin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90404371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the main application of 4-Bromoisoquinolin-3-amine highlighted in the research?

A1: The research demonstrates the use of this compound as a key starting material in the synthesis of 4-methyl-4H-pyrrolo[2,3-c]isoquinoline. [] This compound represents a novel "D-ring stripped" isomer of the cryptolepine series, which are compounds known for their potential biological activities. The synthesis involves a domino condensation-Heck cyclization reaction with acetaldehyde, followed by selective methylation. []

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